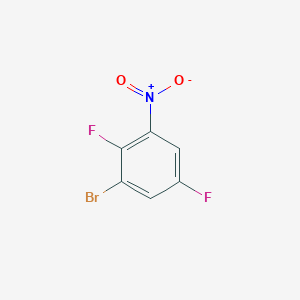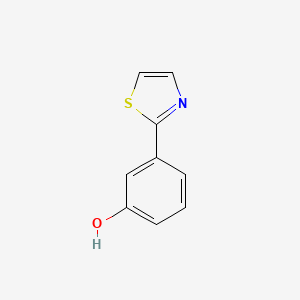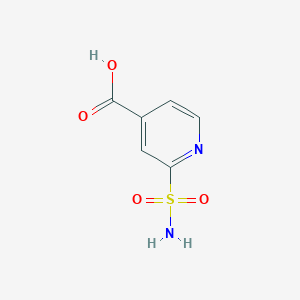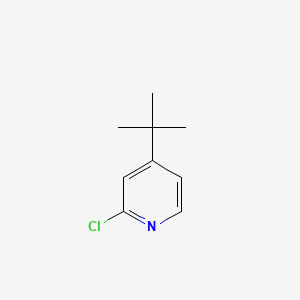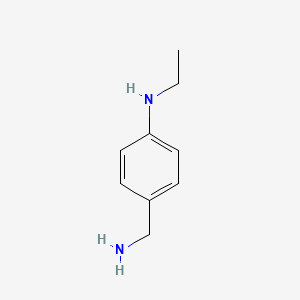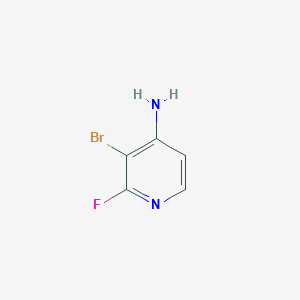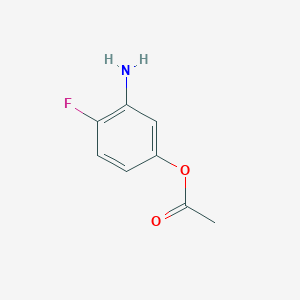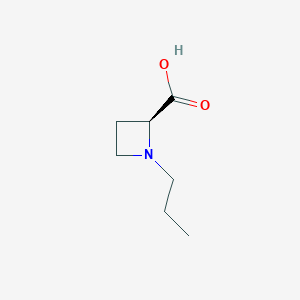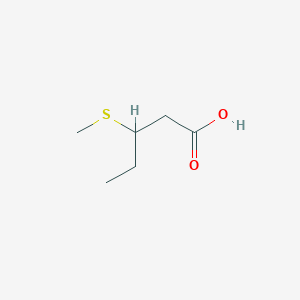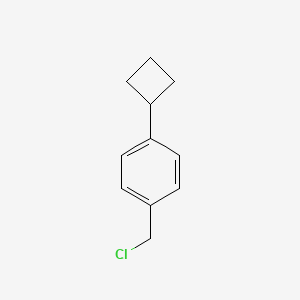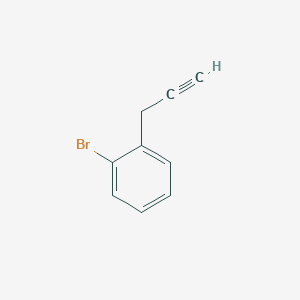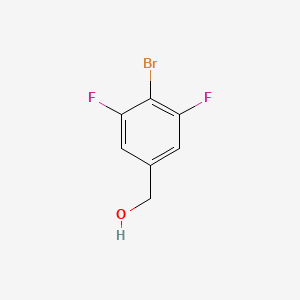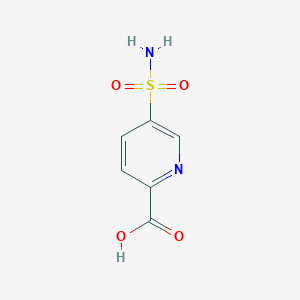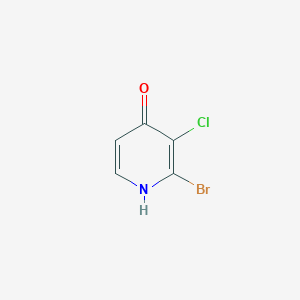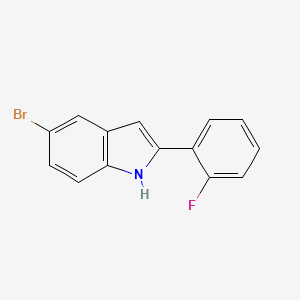
5-bromo-2-(2-fluorophenyl)-1H-indole
Vue d'ensemble
Description
“5-bromo-2-(2-fluorophenyl)-1H-indole” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “5-bromo” and “2-fluorophenyl” parts of the name indicate that there is a bromine atom on the 5th carbon of the indole ring and a fluorine atom on the 2nd carbon of the phenyl group .
Molecular Structure Analysis
The presence of the indole ring in the molecule would likely result in a planar structure around this part of the molecule. The electronegativity of the halogen atoms (bromine and fluorine) would influence the electronic distribution in the molecule .Chemical Reactions Analysis
Indoles are versatile molecules in organic chemistry and can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of halogen atoms can make the molecule more reactive towards certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the indole ring and the halogen atoms. For example, the compound is likely to have a relatively high molecular weight due to the presence of the bromine atom .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
5-Bromo-2-(2-fluorophenyl)-1H-indole has been utilized in the synthesis of various compounds with potential biological activity. For instance, Sapnakumari et al. (2014) synthesized a compound using a multicomponent reaction that involved 5-bromo-2-(2-fluorophenyl)-1H-indole, demonstrating its utility in creating new chemical entities for potential biological evaluation (Sapnakumari, Narayana, & Sarojini, 2014).
Antimicrobial Activity
Another significant application of 5-bromo-2-(2-fluorophenyl)-1H-indole derivatives is in antimicrobial research. Al-Qawasmeh et al. (2010) synthesized derivatives with potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential in addressing antibiotic resistance (Al‐Qawasmeh et al., 2010).
Antitumor Activities
In cancer research, 5-bromo-2-(2-fluorophenyl)-1H-indole derivatives have been synthesized and evaluated for their antitumor properties. Houxing (2009) reported the synthesis of new compounds from 5-bromo-1H-indole that exhibited inhibitory activity against various cancer cell lines, demonstrating the compound's relevance in oncological studies (Houxing, 2009).
Chemical Synthesis Optimization
5-Bromo-2-(2-fluorophenyl)-1H-indole is also important in the optimization of chemical synthesis processes. Li, Ma, and Yu (2011) optimized the Ullmann reaction step in the synthesis of sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole, related to the structure of interest. This highlights its role in improving yield and reproducibility in pharmaceutical manufacturing (Li, Ma, & Yu, 2011).
Molecular Structure and Interaction Studies
The molecular structure and interactions of 5-bromo-2-(2-fluorophenyl)-1H-indole derivatives are of interest in material science and crystallography. Barakat et al. (2017) analyzed the crystal structure and interactions of a derivative, providing insights into its molecular properties (Barakat et al., 2017).
Safety And Hazards
Orientations Futures
The study of indole derivatives is a vibrant field in medicinal chemistry, and new synthetic methods and applications are continually being explored . “5-bromo-2-(2-fluorophenyl)-1H-indole” could potentially be studied for its biological activity and could serve as a starting point for the synthesis of more complex molecules .
Propriétés
IUPAC Name |
5-bromo-2-(2-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAIFUHYIHCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2-fluorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



